molecular formula C20H24BrN3O4 B12371723 Lenalidomide-CO-C6-Br

Lenalidomide-CO-C6-Br

Numéro de catalogue: B12371723
Poids moléculaire: 450.3 g/mol
Clé InChI: FSWUZUYVRZSKKL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lenalidomide-C6-Br is a derivative of lenalidomide, a thalidomide analog known for its immunomodulatory, anti-angiogenic, and antineoplastic properties. Lenalidomide-C6-Br is specifically modified at the 6-position with a bromine atom, enhancing its selectivity and potency in various biological applications. This compound is widely used in the treatment of multiple myeloma, myelodysplastic syndromes, and other hematological malignancies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-C6-Br typically involves the bromination of lenalidomide at the 6-position. The process begins with the preparation of methyl 2-methyl-3-nitrobenzoate, which undergoes bromination using N-bromosuccinimide in the presence of a radical initiator such as α,α’-azo-bis-isobutyronitrile. The brominated intermediate is then cyclized with 3-aminopiperidine-2,6-dione to form the lenalidomide nitro precursor. This precursor is subsequently reduced using iron powder and ammonium chloride to yield Lenalidomide-C6-Br .

Industrial Production Methods

Industrial production of Lenalidomide-C6-Br follows a scalable and environmentally friendly process. The bromination step is carried out in a chlorine-free solvent like methyl acetate, minimizing hazardous by-products. The reduction of the nitro group is achieved using platinum group metal-free catalysts, ensuring a cost-effective and sustainable production method .

Analyse Des Réactions Chimiques

Types of Reactions

Lenalidomide-C6-Br undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.

    Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Iron powder and ammonium chloride are frequently used for the reduction of nitro groups.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions include various derivatives of Lenalidomide-C6-Br, such as amines, oxides, and substituted halides .

Applications De Recherche Scientifique

Lenalidomide-C6-Br has a wide range of scientific research applications:

Mécanisme D'action

Lenalidomide-C6-Br exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. It binds to cereblon, the substrate adaptor of the complex, altering its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells. Additionally, Lenalidomide-C6-Br enhances the immune response by increasing the production of interleukin-2 and interferon-gamma .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.

    Pomalidomide: Another thalidomide derivative with similar but more potent effects.

    CC-122: A newer analog with enhanced efficacy and reduced toxicity.

Uniqueness

Lenalidomide-C6-Br stands out due to its specific bromine modification, which enhances its selectivity and potency. This modification allows for more targeted degradation of disease-related proteins, making it a valuable therapeutic agent in the treatment of hematological malignancies .

Propriétés

Formule moléculaire

C20H24BrN3O4

Poids moléculaire

450.3 g/mol

Nom IUPAC

7-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]heptanamide

InChI

InChI=1S/C20H24BrN3O4/c21-11-4-2-1-3-8-17(25)22-15-7-5-6-13-14(15)12-24(20(13)28)16-9-10-18(26)23-19(16)27/h5-7,16H,1-4,8-12H2,(H,22,25)(H,23,26,27)

Clé InChI

FSWUZUYVRZSKKL-UHFFFAOYSA-N

SMILES canonique

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCBr

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.